N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-26-14-7-8-18(27-2)17(11-14)23-20(25)19(24)21-10-9-13-12-22-16-6-4-3-5-15(13)16/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPZLDCXGPNWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through electrophilic substitution reactions, where the indole ring is highly reactive at its 3-position towards protonation, halogenation, alkylation, and acylation.
Coupling with Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through various coupling reactions, often involving the use of reagents like boronic acids or halides.
Oxalamide Formation: The final step involves the formation of the oxalamide bridge, which can be achieved through the reaction of the indole derivative with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxalamide bridge, potentially leading to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of the oxalamide bridge can produce amine derivatives.
Scientific Research Applications
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing biological processes such as signal transduction and gene expression . The dimethoxyphenyl group may enhance the compound’s ability to interact with specific enzymes or proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide with structurally or functionally related oxalamides and phenylalkylamines derived from the evidence:
Key Observations :
Structural Variations: The target compound uniquely combines an indole-ethyl group with a 2,5-dimethoxyphenyl substituent. In contrast, analogs like XXXX and No. 1768 feature pyridine-ethyl and dimethoxybenzyl groups, which may alter receptor binding or metabolic pathways.
Metabolic Stability: Oxalamides such as No. 1768 exhibit resistance to amide hydrolysis in rat hepatocytes, indicating metabolic stability of the oxalamide backbone . This contrasts with XXXX, where reactive metabolites are suspected to contribute to kidney toxicity . The indole group in the target compound may further influence cytochrome P450-mediated metabolism.
Safety and Regulatory Status: XXXX (a pyridine-containing oxalamide) has raised safety concerns due to kidney effects at low doses, prompting the WHO to request additional data . The absence of indole or pyrazole substituents in XXXX vs. the target compound highlights the need for tailored toxicological studies. No safety data are available for the target compound or its indole-containing analogs, underscoring a critical research gap.
Functional Implications: The indole-ethyl group in the target compound may confer affinity for serotonin receptors (e.g., 5-HT2A), analogous to 25H-NBOH . However, oxalamides like No. 1768 lack such activity, suggesting functional divergence based on substituent chemistry.
Biological Activity
N1-(2-(1H-indol-3-yl)ethyl)-N2-(2,5-dimethoxyphenyl)oxalamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 339.395 g/mol. The structure features an indole moiety and a dimethoxyphenyl group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxalamide functionality may facilitate binding to specific sites, leading to modulation of biological pathways. Here are some proposed mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Binding : Interaction with neurotransmitter receptors could influence signaling pathways related to mood and cognition.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit antitumor properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Effects
Indole derivatives are known for their antimicrobial properties. The presence of the dimethoxyphenyl group in this compound may enhance its efficacy against bacterial strains and fungi by disrupting cellular membranes or inhibiting essential metabolic functions.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of similar oxalamide derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis in a dose-dependent manner, suggesting a potential therapeutic role in oncology.
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of indole derivatives, revealing that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the indole ring in enhancing bioactivity.
Comparative Analysis
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antitumor | [Research Study 1] |
| Similar Indole Derivative | Antimicrobial | [Research Study 2] |
| N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide | Antitumor | [Research Study 3] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
